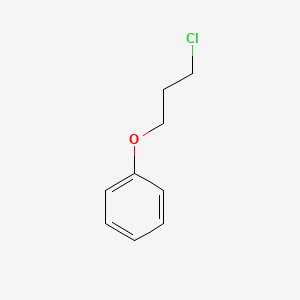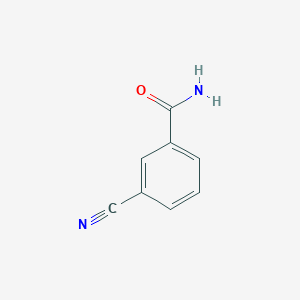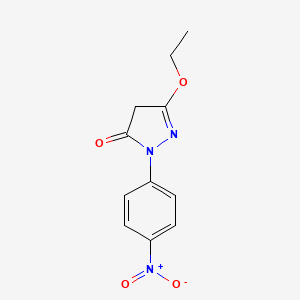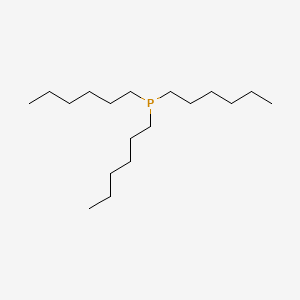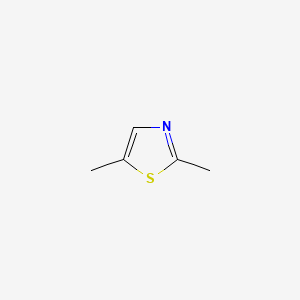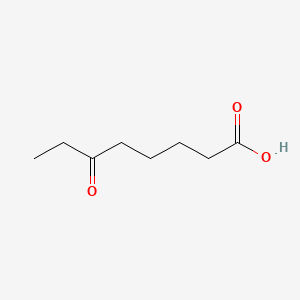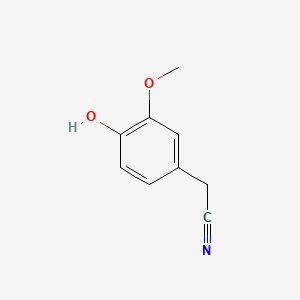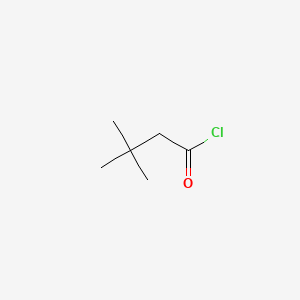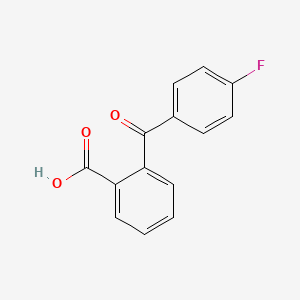
2-(4-氟苯甲酰)苯甲酸
概述
描述
2-(4-Fluorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, where a fluorobenzoyl group is attached to the second position of the benzoic acid ring
科学研究应用
2-(4-Fluorobenzoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
Target of Action
It has been used as a starting reagent for the synthesis of heparan sulfate glycosaminoglycans (hsgag)-mimetic compounds . HSGAGs are involved in various biological processes, including cell growth, adhesion, invasion, and migration .
Mode of Action
Its role in the synthesis of hsgag-mimetic compounds suggests that it may interact with biological targets in a manner similar to hsgags .
Biochemical Pathways
Given its use in the synthesis of hsgag-mimetic compounds, it may influence pathways related to cell growth, adhesion, invasion, and migration .
Result of Action
Its role in the synthesis of hsgag-mimetic compounds suggests that it may have effects similar to those of hsgags, influencing cell growth, adhesion, invasion, and migration .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Fluorobenzoyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, 4-fluorobenzoyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the nitration of 2-(4-fluorobenzoyl)benzoic acid with fuming nitric acid, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .
Industrial Production Methods
Industrial production of 2-(4-Fluorobenzoyl)benzoic acid often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize impurities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 2-(4-Fluorobenzoyl)benzoic acid.
化学反应分析
Types of Reactions
2-(4-Fluorobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 2-(4-Fluorobenzoyl)benzoic acid with fuming nitric acid yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .
相似化合物的比较
2-(4-Fluorobenzoyl)benzoic acid can be compared with other similar compounds such as:
4-Fluorobenzophenone: Similar in structure but lacks the carboxylic acid group.
2-Fluorobenzoic acid: Similar in having a fluorine substituent but differs in the position and presence of the benzoyl group.
4-Fluorobenzoic acid: Similar in having a fluorine substituent but differs in the position and presence of the benzoyl group.
The uniqueness of 2-(4-Fluorobenzoyl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
2-(4-fluorobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZVXUPZQSZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227294 | |
| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7649-92-5 | |
| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7649-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7649-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorobenzoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(4-Fluorobenzoyl)benzoic acid utilized in synthesizing other compounds?
A: 2-(4-Fluorobenzoyl)benzoic acid serves as a crucial starting material for creating diverse fluorine-substituted phthalides. This synthesis involves reacting the acid with various phenolic compounds in the presence of a catalytic amount of concentrated sulfuric acid. [] This reaction is particularly significant due to the potential pharmaceutical applications of the resulting phthalides.
Q2: What are the noteworthy biological activities exhibited by the derivatives of 2-(4-Fluorobenzoyl)benzoic acid?
A: Studies show that some synthesized phthalides derived from 2-(4-Fluorobenzoyl)benzoic acid demonstrate promising antibacterial and antifungal activities against human pathogens. [] This finding highlights the compound's potential as a scaffold for developing novel antimicrobial agents.
Q3: Can you provide insights into the structural characterization of 2-(4-Fluorobenzoyl)benzoic acid and its complexes?
A: Various techniques, including elemental analysis, infrared (IR) spectroscopy, and 1H nuclear magnetic resonance (1H NMR) spectroscopy, have been employed to elucidate the structure of 2-(4-Fluorobenzoyl)benzoic acid and its complexes. For example, IR spectra of europium complexes with 2-(4-Fluorobenzoyl)benzoic acid reveal characteristic peaks of carboxylate groups, indicating their coordination with europium ions. [] Additionally, shifts in 1H NMR signals provide further confirmation of complex formation and structural changes. []
Q4: Are there any studies exploring the fluorescence properties of 2-(4-Fluorobenzoyl)benzoic acid derivatives?
A: Indeed, research indicates that europium complexes incorporating 2-(4-Fluorobenzoyl)benzoic acid exhibit fluorescence. [] These complexes display characteristic emission bands of Eu3+ ions, suggesting their potential application in fluorescent materials or as probes. Notably, the presence of ligands like 1,10-phenanthroline (Phen) can significantly enhance the fluorescence intensity of these complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)

